

Quantum Chemical Calculations for Anthranil (2,1-Benzisoxazole): A Technical Guide

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Compound of Interest

Compound Name: *Anthranil*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of **Anthranil** (2,1-benzisoxazole), a key heterocyclic scaffold. It details the computational methodologies, compares theoretical predictions with experimental data, outlines relevant experimental protocols, and visualizes a key reaction pathway. This document is intended to serve as a resource for researchers employing computational chemistry in the exploration and development of novel therapeutics and functional organic materials based on the **Anthranil** core.

Introduction to Anthranil

Anthranil, also known as 2,1-benzisoxazole, is an aromatic heterocyclic compound featuring a benzene ring fused to an isoxazole ring. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a variety of biologically active compounds. Derivatives of **Anthranil** have been investigated for their potential as monoamine oxidase (MAO) inhibitors for treating neurological disorders, Pim-1 kinase inhibitors for cancer therapy, and as antibacterial agents. Understanding the molecule's electronic structure, stability, and reactivity is paramount for designing new derivatives with desired properties. Quantum chemical calculations provide a powerful, atomistic-level lens through which these characteristics can be investigated.

Computational Methodologies

Density Functional Theory (DFT) has emerged as the predominant method for the quantum chemical study of **Anthranil** and its derivatives due to its favorable balance of computational cost and accuracy.

Commonly Employed Methods:

- Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used for geometry optimization and vibrational frequency calculations of **Anthranil**.[\[1\]](#)[\[2\]](#)
- Basis Sets: Pople-style basis sets, such as 6-311G(d,p), and correlation-consistent basis sets like cc-pVQZ are frequently employed to provide a robust description of the electronic structure.[\[1\]](#)[\[3\]](#)
- Software: The Gaussian suite of programs is a commonly cited platform for performing these calculations.[\[4\]](#)

Typical Calculation Workflow:

- Geometry Optimization: The first step involves finding the minimum energy structure of the molecule. This is crucial for obtaining accurate predictions of other properties.
- Frequency Calculation: Performed at the same level of theory as the optimization, this step serves two purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra.
- Property Calculations: Once a stable geometry is obtained, various other properties can be calculated, including NMR chemical shifts (using the GIAO method), electronic transitions (using Time-Dependent DFT, or TD-DFT), and thermodynamic parameters.

Data Presentation: Theoretical vs. Experimental

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. The following tables summarize key quantitative data for **Anthranil**, comparing calculated values from the literature with experimental findings.

Molecular Geometry

A definitive single-crystal X-ray structure for the parent **Anthranil** molecule is not readily available in open crystallographic databases. However, structures of its derivatives have been resolved, providing a basis for comparison. Table 1 compares the DFT-calculated geometry of **Anthranil** with the experimental geometry of a crystalline derivative. The comparison shows that while substitutions can alter specific bond lengths, the overall geometry is well-reproduced by the calculations.

Table 1: Comparison of Calculated and Experimental Geometric Parameters Note: Experimental data is for 2,1-benzisoxazolone, a related derivative, as a crystal structure for parent **Anthranil** is not available. This provides a qualitative comparison.[\[5\]](#)

Parameter	Atom Definition	Calculated (B3LYP)	Experimental (Derivative)
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Bond Length (Å)			
O-N	O-N	1.425	1.410
C-N	C-N	1.321	1.380
C-O	C-O	1.365	1.390
C-C (fusion)	C-C (fusion)	1.398	1.385
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Bond Angle (°)			
C-O-N	C-O-N	105.5	107.2
C-N-O	C-N-O	110.8	109.8
N-C-C	N-C-C (fusion)	132.5	130.5
O-C-C	O-C-C (fusion)	109.4	109.5
<hr/>			

Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive probe of molecular structure. DFT calculations provide a reliable means of assigning experimental IR and Raman bands to specific vibrational modes.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for **Anthranil**[\[6\]](#)[\[7\]](#)

Calculated (DFT)	Experimental FT-Raman	Experimental IR	Assignment
1625	1624	1625	Ring stretching
1585	1584	-	Ring stretching
1495	1494	1495	Ring stretching
1455	1455	1455	Ring stretching
1391	1390	-	C-H in-plane bend
1245	1246	1245	C-H in-plane bend
1165	1164	1165	C-H in-plane bend
1025	1025	1025	Ring breathing
940	940	940	C-H out-of-plane bend
885	884	-	Ring deformation
755	754	755	C-H out-of-plane bend

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While computational prediction of NMR shifts can be challenging, the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT offers good agreement with experimental data.

Table 3: Experimental ^1H and ^{13}C NMR Chemical Shifts (δ , ppm) for **Anthranil**[5][8]

Nucleus	Position	Chemical Shift (ppm)
¹ H NMR	H-3	8.45
H-4	7.65	
H-5	7.20	
H-6	7.50	
H-7	7.80	
¹³ C NMR	C-3	148.5
C-3a	120.5	
C-4	129.0	
C-5	124.0	
C-6	131.0	
C-7	112.5	
C-7a	155.0	

Thermodynamic Properties

Quantum chemical calculations can estimate key thermodynamic properties. These are valuable for understanding the stability of molecules and predicting the favorability of reactions.

Table 4: Comparison of Calculated and Experimental Thermodynamic Properties for Anthranil[9]

Property	Calculated	Experimental
Standard Molar Enthalpy of Formation (gas, 298.15 K), $\Delta fH^\circ(g)$	$165.2 \pm 3.8 \text{ kJ}\cdot\text{mol}^{-1}$	$160.7 \pm 3.1 \text{ kJ}\cdot\text{mol}^{-1}$
Standard Molar Enthalpy of Vaporization (298.15 K), $\Delta l^\circ H^\circ$	-	$56.9 \pm 1.2 \text{ kJ}\cdot\text{mol}^{-1}$

Experimental Protocols

Synthesis of 2,1-Benzisoxazoles via Spontaneous Conversion[1]

A facile route to 2,1-benzisoxazole derivatives involves the spontaneous conversion of ortho-azidocarbonyl compounds.

Methodology:

- Reactant Preparation: Dissolve 0.5 mmol of the starting ortho-halobenzaldehyde (e.g., 2-chlorobenzaldehyde) and 3.0 mmol of sodium azide in 1 mL of dimethyl sulfoxide (DMSO).
- Reaction: Heat the reaction mixture to 80°C and maintain for 24 hours. The solution will typically darken over this period.
- Workup: After cooling to room temperature, add 10 mL of water and extract the product with ethyl acetate (3 x 10 mL).
- Purification: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- Isolation: Remove the solvent under reduced pressure. The resulting solid corresponds to the 2,1-benzisoxazole product, which forms spontaneously from the intermediate ortho-azidobenzaldehyde. The product can be further purified by recrystallization if necessary.

Single-Pulse Shock Tube (SPST) Pyrolysis[10][11]

The thermal decomposition of **Anthranil** can be studied experimentally using a single-pulse shock tube, which allows for the investigation of high-temperature kinetics.

Methodology:

- Apparatus: A typical SPST consists of a driver section and a driven section, separated by a diaphragm. A dump tank is connected to the driven section to quench the reaction after a single shock reflection. The entire low-pressure section is heated (e.g., to 90°C) to prevent condensation of the analyte and products.

- Mixture Preparation: Prepare a dilute mixture of **Anthranil** (e.g., ~0.05%) in a high-purity inert bath gas like Argon. This is done in a heated stainless steel tank to ensure homogeneity.
- Experiment Execution: Introduce the gas mixture into the driven section at a known initial pressure (P1). Pressurize the driver section with a driver gas (e.g., Helium) until the diaphragm ruptures, generating a shock wave.
- Reaction Conditions: The shock wave travels down the tube, reflects off the end wall, and rapidly heats the gas mixture to a specific temperature (T5) and pressure (P5) for a short duration (typically ~1-2 ms). The temperature is calculated from the measured shock wave velocity.
- Sampling and Analysis: After the pulse, the reacted gas mixture is rapidly cooled. A sample is withdrawn through a heated transfer line and analyzed using gas chromatography (GC) coupled with a mass spectrometer (MS) and/or a flame ionization detector (FID) to identify and quantify the decomposition products.

Preparation of Silver Colloid for SERS Analysis

Surface-Enhanced Raman Spectroscopy (SERS) requires a plasmonically active substrate, often a colloidal suspension of silver nanoparticles, to enhance the Raman signal of the analyte.

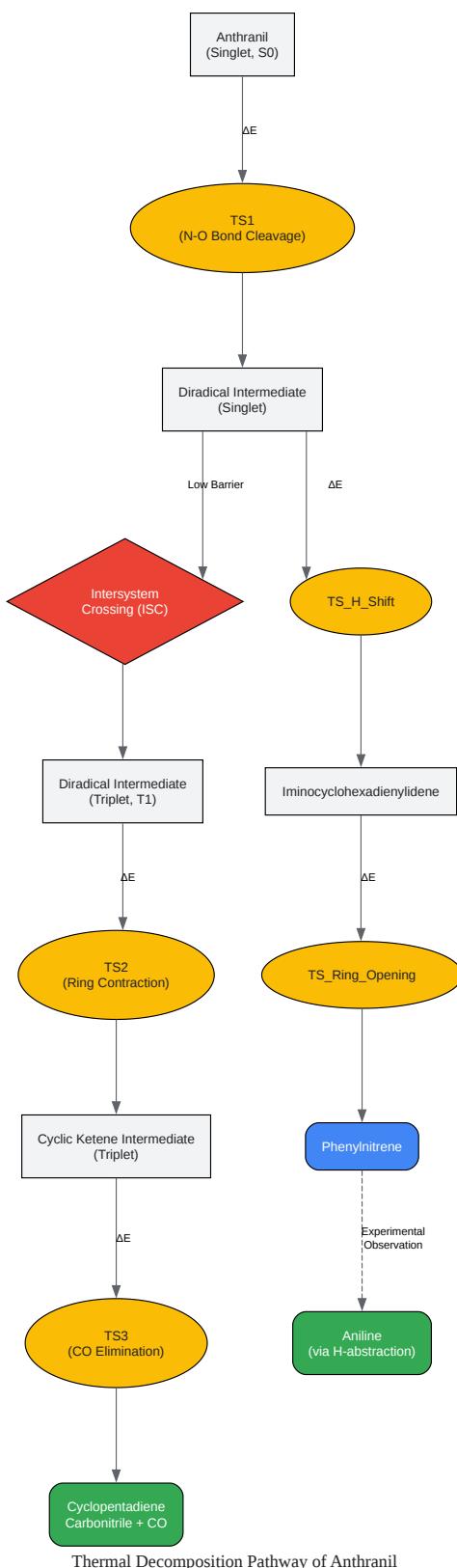
Methodology (Citrate Reduction Method):

- Setup: Heat 194 mL of distilled water in a clean, three-neck flask to boiling (100°C) under reflux with vigorous stirring.
- Reduction: Upon boiling, successively add 2 mL of 0.1 M silver nitrate (AgNO_3) and 4 mL of 1% sodium citrate solution.
- Reflux: Continue to reflux the solution for approximately 40 minutes. The solution will typically change color, indicating the formation of silver nanoparticles.
- Cooling: Allow the solution to cool to room temperature. The resulting colloidal suspension is then ready for use.

- SERS Measurement: To record a spectrum, mix a small volume of the prepared silver colloid with the analyte solution (e.g., **Anthranil** in ethanol). After a short incubation period, deposit an aliquot onto a suitable substrate (like aluminum foil) and allow it to dry before analysis with a Raman spectrometer.

Visualization of Reaction Pathways

Quantum chemical calculations are exceptionally useful for mapping out complex reaction mechanisms. The thermal decomposition of **Anthranil** involves multiple steps, including ring opening, CO elimination, and ring contraction, which can occur on different potential energy surfaces (singlet and triplet). The following diagram illustrates the key computationally-predicted pathway for the unimolecular decomposition of **Anthranil**.



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Caption: Computationally derived thermal decomposition pathways of **Anthranil**.[\[2\]](#)

This diagram illustrates that the decomposition of **Anthranil** is not a simple, single-step process. Computational studies have shown that after the initial N-O bond cleavage, the molecule can access a triplet potential energy surface via intersystem crossing (ISC).^[2] This triplet pathway, leading to cyclopentadiene carbonitrile and carbon monoxide, is kinetically more favorable and better explains the experimental product distribution than pathways confined to the singlet surface.^[2] Another pathway on the singlet surface leads to the formation of phenylnitrene, which is experimentally observed as aniline after abstracting hydrogen atoms from the environment.^[2]

Conclusion

Quantum chemical calculations, particularly DFT, are indispensable tools for the modern researcher studying **Anthranil** and its derivatives. They provide fundamental insights into molecular structure, spectroscopy, and reactivity that are often difficult to obtain through experimental means alone. By validating computational models against experimental data, researchers can confidently predict the properties of novel compounds, elucidate complex reaction mechanisms, and rationally design molecules for applications in drug development and materials science. This guide serves as a foundational resource, summarizing the key computational and experimental approaches for the comprehensive study of the **Anthranil** scaffold.

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Phone: (601) 213-4426
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